molecular formula C22H26N2O2 B12889375 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene

Cat. No.: B12889375
M. Wt: 350.5 g/mol
InChI Key: ZDVZPFLYCYFPTE-WOJBJXKFSA-N
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Description

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two oxazoline rings attached to the naphthalene core

Preparation Methods

The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the Suzuki coupling reaction. This method is widely used for the formation of carbon-carbon bonds between two organic molecules. The reaction involves the coupling of 2,6-dibromonaphthalene with a boronic acid intermediate under the influence of a palladium catalyst . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to facilitate the coupling process.

Chemical Reactions Analysis

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Scientific Research Applications

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with various biological targets.

    Medicine: In medicinal chemistry, it is investigated for its potential therapeutic applications. Its derivatives are being evaluated for their efficacy in treating various diseases.

    Industry: The compound is used in the development of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings in the compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)naphthalene can be compared with other naphthalene derivatives such as:

The unique structural features of this compound, particularly the presence of oxazoline rings, distinguish it from these similar compounds and contribute to its specific properties and applications.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H26N2O2/c1-13(2)19-11-25-21(23-19)17-7-5-16-10-18(8-6-15(16)9-17)22-24-20(12-26-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1

InChI Key

ZDVZPFLYCYFPTE-WOJBJXKFSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=N[C@H](CO4)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2=CC3=C(C=C2)C=C(C=C3)C4=NC(CO4)C(C)C

Origin of Product

United States

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